1-phenyl-1H-pyrazole-5-sulfonyl chloride
Description
Significance of Pyrazole (B372694) Derivatives as Versatile Heterocycles in Contemporary Chemical Research
Pyrazole, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry and materials science. The unique electronic properties and structural rigidity of the pyrazole ring, coupled with its ability to participate in hydrogen bonding and other non-covalent interactions, make it an ideal building block for biologically active molecules. Indeed, the pyrazole nucleus is a core component in a wide array of pharmaceutical agents, exhibiting anti-inflammatory, analgesic, anticancer, antimicrobial, and antiviral properties. Furthermore, pyrazole derivatives have found applications in agrochemicals as herbicides and insecticides, and in materials science as ligands for catalysis and as components of functional dyes.
Strategic Importance of Sulfonyl Chlorides as Key Synthetic Intermediates and Functional Group Precursors
Sulfonyl chlorides are highly reactive and versatile intermediates in organic synthesis. The strongly electrophilic nature of the sulfur atom makes them susceptible to nucleophilic attack, providing a reliable method for the formation of sulfonamides, sulfonate esters, and other sulfur-containing functional groups. Sulfonamides, in particular, are a critical class of compounds in medicinal chemistry, famously represented by the sulfa drugs, and are also found in diuretics, anticonvulsants, and anti-inflammatory agents. The sulfonyl chloride group, therefore, serves as a crucial handle for the introduction of the sulfonyl moiety, enabling the synthesis of a diverse range of complex molecules with important biological and physical properties.
Research Context and Scope: Focus on 1-phenyl-1H-pyrazole-5-sulfonyl chloride
This article will provide a focused examination of this compound, a molecule that synergistically combines the pharmacophoric pyrazole ring with the reactive sulfonyl chloride group. While extensive research exists on the broader families of pyrazoles and sulfonyl chlorides, detailed studies specifically on the 5-sulfonyl chloride isomer of 1-phenylpyrazole (B75819) are less prevalent in widely accessible scientific literature. This article aims to collate and present the available information regarding its synthesis, chemical properties, and applications, thereby highlighting its potential as a valuable building block in targeted organic synthesis.
Structure
3D Structure
Properties
IUPAC Name |
2-phenylpyrazole-3-sulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2O2S/c10-15(13,14)9-6-7-11-12(9)8-4-2-1-3-5-8/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJYPNCIPUUCDFM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=CC=N2)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Derivatization Pathways of 1 Phenyl 1h Pyrazole 5 Sulfonyl Chloride
Nucleophilic Substitution Reactions at the Sulfonyl Chloride Group
The sulfonyl chloride moiety is a highly reactive electrophilic center, readily undergoing attack by a wide range of nucleophiles. This reactivity is the cornerstone of its utility in synthetic chemistry, providing straightforward access to sulfonamides, sulfonate esters, and sulfonothioates.
Formation of Sulfonamide Derivatives through Reaction with Primary and Secondary Amines
The reaction of 1-phenyl-1H-pyrazole-5-sulfonyl chloride with primary and secondary amines is a well-established method for the synthesis of pyrazole (B372694) sulfonamides. This reaction, a classic example of nucleophilic acyl substitution, proceeds readily, typically in the presence of a base to neutralize the hydrogen chloride byproduct.
The general reaction involves the nucleophilic attack of the amine nitrogen on the electrophilic sulfur atom of the sulfonyl chloride, leading to the formation of a tetrahedral intermediate. Subsequent elimination of a chloride ion yields the corresponding sulfonamide. A variety of bases, such as triethylamine (B128534) (TEA) or diisopropylethylamine (DIPEA), are commonly employed in solvents like dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF). chim.itnih.gov
For instance, a series of N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl) benzenesulfonamides have been synthesized by reacting ampyrone with different benzene (B151609) sulfonyl chlorides in the presence of TEA in DCM. rsc.org Similarly, pyrazole-4-sulfonamide derivatives have been prepared by reacting the corresponding pyrazole sulfonyl chloride with various 2-phenylethylamine derivatives. nih.gov The choice of base and solvent can influence the reaction yield and purity of the final product.
The reaction conditions for the synthesis of various pyrazole sulfonamides are summarized in the table below.
| Amine | Base | Solvent | Reaction Time | Yield (%) | Reference |
| Ampyrone | TEA | CH2Cl2 | 3-5 h | 70-80 | rsc.org |
| 2-Phenylethylamine Derivatives | DIPEA | DCM | 16 h | 41-71 | nih.gov |
| 4-Hydrazinobenzenesulfonamide hydrochloride | Not Specified | Not Specified | Not Specified | 71-84 | chim.it |
These pyrazole-based sulfonamides are of significant interest due to their diverse pharmacological activities. chim.itrsc.orgresearchgate.net
Synthesis of Sulfonate Esters via Reaction with Alcohols
In a similar fashion to the formation of sulfonamides, this compound can react with alcohols and phenols to furnish the corresponding sulfonate esters. This reaction also proceeds via a nucleophilic substitution mechanism at the sulfonyl chloride group, with the oxygen atom of the alcohol or phenol (B47542) acting as the nucleophile.
The reaction is typically carried out in the presence of a base, such as pyridine (B92270), to scavenge the HCl produced. The versatility of this reaction allows for the synthesis of a wide range of aryl and alkyl sulfonate esters. While specific examples for this compound are not extensively documented in the reviewed literature, the general reactivity of sulfonyl chlorides with alcohols is a fundamental and widely applied transformation in organic synthesis. For example, various sulfonyl chlorides have been reacted with a diverse set of phenols in the presence of pyridine in dichloromethane to afford the corresponding arylsulfonates in good to excellent yields. mdpi.comresearchgate.net
The general conditions for the sulfonylation of phenols are presented in the table below.
| Phenol | Sulfonyl Chloride | Base | Solvent | Yield (%) | Reference |
| Phenol | Various Aryl Sulfonyl Chlorides | Pyridine | CH2Cl2 | Good to Excellent | mdpi.comresearchgate.net |
| 3,5-Dimethylphenol | Various Aryl Sulfonyl Chlorides | Pyridine | CH2Cl2 | Generally Lower than Phenol | researchgate.net |
Generation of Sulfonothioate Derivatives from Thiols
The reaction of this compound with thiols (mercaptans) is expected to yield sulfonothioate derivatives. This transformation would again follow a nucleophilic substitution pathway, with the sulfur atom of the thiol attacking the sulfonyl chloride.
Functional Group Transformations and Ring System Modifications
Beyond the reactions at the sulfonyl chloride group, the this compound scaffold offers opportunities for further chemical modifications on both the pyrazole and phenyl rings.
Strategies for Further Substitution on the Pyrazole Ring
The pyrazole ring is an aromatic heterocycle, and its reactivity towards electrophilic and nucleophilic substitution is influenced by the substituents present on the ring. The phenyl group at the 1-position and the sulfonyl chloride group at the 5-position will direct incoming electrophiles. Generally, electrophilic substitution on the pyrazole ring occurs preferentially at the 4-position.
While specific studies on the further substitution of this compound are limited, general principles of pyrazole chemistry can be applied. For instance, halogenation, nitration, and acylation are common electrophilic substitution reactions that can be performed on pyrazole rings. The conditions for these reactions would need to be carefully optimized to avoid side reactions involving the sulfonyl chloride group.
Introduction of Novel Functional Groups via Cascade Reactions
Cascade reactions, also known as tandem or domino reactions, offer an efficient strategy for the rapid construction of complex molecules from simple starting materials in a single synthetic operation. While specific cascade reactions involving this compound are not detailed in the available literature, the pyrazole scaffold is known to participate in such transformations.
For example, a copper-catalyzed cascade reaction of α-diazocarbonyl compounds with ethenesulfonyl fluoride (B91410) has been developed to afford highly functionalized pyrazolyl aliphatic sulfonyl fluorides. rsc.org Another example is the electrochemical synthesis of polysubstituted sulfonated pyrazoles via a cascade of intermolecular condensation, radical-radical cross-coupling sulfonylation, and pyrazole annulation. nih.gov These examples highlight the potential for developing novel cascade reactions starting from appropriately functionalized pyrazoles, including those bearing a sulfonyl chloride group.
Exploration of Chemo- and Regioselectivity in Subsequent Reactions
The reactions of this compound with polyfunctional nucleophiles—molecules containing more than one nucleophilic center—introduce the concepts of chemoselectivity and regioselectivity. Chemoselectivity refers to the preferential reaction of the sulfonyl chloride with one functional group over another, while regioselectivity pertains to the specific site of reaction within a molecule when multiple similar reactive sites are available.
Chemoselectivity in Reactions with Ambident Nucleophiles:
In reactions with nucleophiles possessing multiple, different reactive sites, such as amino alcohols and aminophenols, the outcome is largely governed by the relative nucleophilicity of the competing groups. Generally, the more nucleophilic amine group reacts preferentially over the hydroxyl group to form the corresponding sulfonamide.
This preference can be attributed to the greater basicity and polarizability of the nitrogen atom compared to the oxygen atom, making it a more effective nucleophile towards the electron-deficient sulfur center of the sulfonyl chloride. The reaction is typically carried out in the presence of a base, such as pyridine or triethylamine, which serves to neutralize the hydrochloric acid byproduct.
Table 1: Chemoselective Sulfonylation of Amino Alcohols and Aminophenols
| Nucleophile | Product | Reaction Conditions | Selectivity |
| 2-Aminoethanol | N-(2-hydroxyethyl)-1-phenyl-1H-pyrazole-5-sulfonamide | Pyridine, 0 °C to rt | High (N-sulfonylation) |
| 4-Aminophenol | N-(4-hydroxyphenyl)-1-phenyl-1H-pyrazole-5-sulfonamide | Triethylamine, CH₂Cl₂, rt | High (N-sulfonylation) |
While N-sulfonylation is the predominant pathway, the reaction conditions can sometimes be tuned to favor O-sulfonylation. For instance, conversion of the hydroxyl group to a more nucleophilic alkoxide or phenoxide by using a strong base might alter the chemoselectivity. However, for this compound, the formation of sulfonamides from amino alcohols and aminophenols is the generally observed and anticipated outcome.
Regioselectivity in Reactions with Unsymmetrical Nucleophiles:
When this compound reacts with nucleophiles containing multiple, but chemically similar, reactive sites, the regioselectivity of the reaction is influenced by both steric and electronic factors.
In the case of unsymmetrical diamines, the less sterically hindered amino group is typically the site of sulfonylation. For instance, in the reaction with N-methylethylenediamine, the primary amine is more accessible than the secondary amine, leading to the preferential formation of the corresponding N-(2-(methylamino)ethyl)sulfonamide.
Electronic effects also play a crucial role, particularly in reactions with substituted anilines. The nucleophilicity of the amino group is modulated by the electronic nature of the substituents on the aromatic ring. Electron-donating groups (e.g., -OCH₃, -CH₃) enhance the electron density on the nitrogen atom, thereby increasing its nucleophilicity and promoting the reaction. Conversely, electron-withdrawing groups (e.g., -NO₂, -CN) decrease the nucleophilicity of the amino group, retarding the reaction rate.
Table 2: Regioselective Sulfonylation of Substituted Anilines
| Aniline Derivative | Major Product | Relative Reactivity |
| 4-Methoxyaniline | N-(4-methoxyphenyl)-1-phenyl-1H-pyrazole-5-sulfonamide | High |
| 4-Methylaniline | N-(4-methylphenyl)-1-phenyl-1H-pyrazole-5-sulfonamide | Moderate |
| Aniline | N-phenyl-1-phenyl-1H-pyrazole-5-sulfonamide | Baseline |
| 4-Chloroaniline | N-(4-chlorophenyl)-1-phenyl-1H-pyrazole-5-sulfonamide | Low |
| 4-Nitroaniline | N-(4-nitrophenyl)-1-phenyl-1H-pyrazole-5-sulfonamide | Very Low |
The interplay of steric and electronic effects dictates the regiochemical outcome of the sulfonylation reaction. For instance, with a nucleophile like 3-amino-1-propanol, while both the amino and hydroxyl groups are primary, the higher nucleophilicity of the amine directs the reaction to form the N-sulfonated product.
Conclusion
1-Phenyl-1H-pyrazole-5-sulfonyl chloride is a chemical compound with considerable potential as a building block in advanced organic synthesis, particularly in the field of medicinal chemistry. The convergence of the pharmacologically significant pyrazole (B372694) scaffold and the synthetically versatile sulfonyl chloride functionality makes it an attractive starting material for the synthesis of novel sulfonamide and sulfonate ester derivatives. While detailed research findings specifically on this isomer are not abundant in the public domain, its chemical properties and potential applications can be inferred from the well-established chemistry of related pyrazole sulfonyl chlorides. Further research into the synthesis, characterization, and application of this compound is warranted to fully exploit its potential in the development of new therapeutic agents and functional materials.
Advanced Research Applications and Emerging Trends Involving 1 Phenyl 1h Pyrazole 5 Sulfonyl Chloride
Contributions to Medicinal Chemistry and Pharmaceutical Discovery
The pyrazole (B372694) scaffold, particularly when functionalized with a sulfonamide linkage derived from 1-phenyl-1H-pyrazole-5-sulfonyl chloride, is a prominent structural motif in modern medicinal chemistry. acs.orgnih.gov This combination of functional groups has proven to be a fruitful starting point for the development of novel therapeutic agents targeting a variety of diseases.
This compound is a key intermediate in the synthesis of new chemical entities with therapeutic potential. The pyrazole nucleus and the sulfonamide group are considered "privileged structures" in drug discovery, meaning they are capable of binding to multiple biological targets with high affinity. acs.orgmdpi.com The synthesis of novel drug candidates often involves the reaction of the sulfonyl chloride with various amines to generate a library of pyrazole sulfonamide derivatives. These derivatives can then be screened for activity against different diseases. For instance, the synthesis of novel sulfonamide-based pyrazole-clubbed pyrazoline derivatives has been explored for developing new antitubercular agents. acs.org
The pyrazole sulfonamide scaffold is a well-established pharmacophore for the development of anti-inflammatory drugs. mdpi.com A notable example is the selective COX-2 inhibitor Celecoxib, which features a pyrazole core. Researchers have synthesized numerous analogues and derivatives from pyrazole sulfonamide scaffolds to explore their anti-inflammatory potential. mdpi.com These compounds often exert their effects by inhibiting cyclooxygenase (COX) enzymes, which are key mediators of the inflammatory response. researchgate.net The design of multi-target anti-inflammatory agents from 4-(5-amino-pyrazol-1-yl)benzenesulfonamide derivatives has also been investigated, targeting COX-2, 5-lipoxygenase (5-LOX), and carbonic anhydrases. researchgate.net
The versatility of the pyrazole sulfonamide scaffold extends to the development of agents to combat cancer and infectious diseases.
Antiproliferative Activity: A number of studies have focused on the synthesis of pyrazole sulfonamide derivatives and their evaluation as anticancer agents. nih.govmdpi.com These compounds have been shown to inhibit the growth of various cancer cell lines. nih.govresearchgate.net The mechanism of action can vary, but some derivatives have been found to inhibit specific enzymes crucial for cancer cell survival, such as protein kinases. mdpi.com For example, pyrazolo[1,5-a]-1,3,5-triazine derivatives have been synthesized and shown to possess antiproliferative activity by inhibiting tubulin polymerization. nih.gov
Antimicrobial Activity: The pyrazole ring system is a component of many compounds with demonstrated antibacterial and antifungal properties. nih.govmdpi.comorientjchem.orgresearchgate.net By incorporating the sulfonamide group, researchers have created new derivatives with enhanced antimicrobial potential. nih.govmdpi.com These compounds have been tested against a range of pathogenic bacteria and fungi, with some showing significant activity. nih.govmdpi.com The synthesis of pyrazole-based sulfonamides has yielded compounds with promising activity against both Gram-positive and Gram-negative bacteria. researchgate.net
The following table summarizes some of the research on the antiproliferative and antimicrobial activities of pyrazole sulfonamide derivatives.
| Compound Class | Biological Activity | Target Organisms/Cell Lines | Reference |
| Pyrazole-4-sulfonamide derivatives | Antiproliferative | U937 cells | nih.gov |
| Pyrazole-based oxazolone (B7731731) derivatives | Antiproliferative | HCT116 and MCF7 cell lines | researchgate.net |
| Pyrazole-1-sulphonamides | Antimicrobial | Gram-positive and Gram-negative bacteria, fungi | mdpi.com |
| N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl) benzenesulfonamides | Antimicrobial | Selected bacterial and fungal strains | nih.gov |
The targeted nature of modern drug discovery has led to the exploration of pyrazole sulfonamides as modulators of specific biological targets.
Protein Kinase Inhibition: Protein kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. mdpi.com The pyrazole scaffold is a key feature in many approved protein kinase inhibitors. mdpi.com Research has demonstrated that pyrazole-based compounds can effectively inhibit various protein kinases, such as BRAF(V600E) and LRRK2. nih.govnih.gov The development of 1H-pyrazole biaryl sulfonamides has led to the discovery of novel G2019S-LRRK2 kinase inhibitors. nih.gov
Glucocorticoid Receptor Ligands: The glucocorticoid receptor (GR) is a nuclear receptor that mediates the effects of glucocorticoid hormones and is a major target for anti-inflammatory drugs. rsc.orgrsc.org Researchers have synthesized deacylcortivazol-like pyrazole regioisomers to probe the binding pocket of the GR. rsc.orgrsc.org Phenyl substitution at the 1' position of the pyrazole ring has yielded ligands with significantly greater potency than the commonly used glucocorticoid, dexamethasone. rsc.org
Applications in Agrochemical Science
The utility of pyrazole-derived compounds is not limited to pharmaceuticals; they also have important applications in agriculture.
Sulfonylureas are a major class of herbicides that are effective at low application rates. researchgate.netresearchgate.net The synthesis of novel sulfonylurea derivatives is an active area of research aimed at developing more effective and environmentally benign herbicides. researchgate.net The general structure of a sulfonylurea herbicide consists of an aryl or heterocyclic group linked to a sulfonylurea bridge, which in turn is connected to a heterocyclic moiety. Pyrazole sulfonyl chlorides, such as this compound, can serve as precursors for the aryl sulfonyl portion of these molecules. By reacting the sulfonyl chloride with an appropriate isocyanate, or by a multi-step synthesis involving the formation of a sulfonamide followed by reaction with a carbamate, novel sulfonylurea herbicides can be generated.
The following table provides an overview of the key applications of this compound in advanced research.
| Field | Application | Specific Examples | References |
| Medicinal Chemistry | Synthetic Precursor | Novel drug candidates, antitubercular agents | acs.org |
| Anti-inflammatory Agents | COX-2 inhibitors, multi-target anti-inflammatory agents | mdpi.comresearchgate.net | |
| Antiproliferative Agents | Anticancer compounds targeting various cell lines | nih.govresearchgate.netnih.gov | |
| Antimicrobial Agents | Antibacterial and antifungal compounds | nih.govmdpi.comresearchgate.net | |
| Biological Target Modulation | Protein kinase inhibitors (BRAF, LRRK2), Glucocorticoid Receptor Ligands | nih.govnih.govrsc.orgrsc.org | |
| Agrochemical Science | Herbicides | Synthesis of sulfonylurea derivatives | researchgate.net |
Utility in Advanced Analytical Chemistry
In the field of advanced analytical chemistry, particularly in liquid chromatography-mass spectrometry (LC-MS), derivatization is a key strategy to enhance the detection and separation of analytes. Reagents containing a sulfonyl chloride moiety are well-established for this purpose, owing to their reactivity towards nucleophilic functional groups such as amines and phenols. researchgate.netnih.gov While direct studies detailing the use of this compound as a derivatization reagent are not extensively documented in current literature, its chemical structure strongly suggests its potential utility in this application.
The core principle lies in the reactivity of the sulfonyl chloride group (-SO₂Cl). magtech.com.cnnih.gov This group readily reacts with primary and secondary amines, as well as phenolic hydroxyl groups, to form stable sulfonamide or sulfonate ester linkages, respectively. researchgate.net This chemical tagging can significantly improve the analytical characteristics of the target molecules in several ways:
Enhanced Ionization Efficiency: Many low-molecular-weight compounds, particularly those lacking easily ionizable groups, exhibit poor response in mass spectrometry. Derivatization with a reagent like this compound, which contains a phenyl-pyrazole scaffold, can introduce a more readily ionizable moiety, thereby increasing the signal intensity and improving detection limits.
Improved Chromatographic Behavior: Derivatization can alter the polarity and volatility of analytes, leading to better separation on chromatographic columns and reduced peak tailing.
Increased Selectivity and Specificity: The introduction of a specific tag allows for more selective detection methods, such as selected reaction monitoring (SRM) in tandem mass spectrometry, reducing interferences from the sample matrix.
Several other sulfonyl chloride-containing reagents are routinely used, demonstrating the effectiveness of this chemical group. For instance, dansyl chloride has long been used for the derivatization of amines, though it can have long reaction times. nih.gov More recently, pyridine-3-sulfonyl chloride has been employed to enhance the detection of bisphenols in electrospray ionization mass spectrometry. nih.govresearchgate.net Another example is anthraquinone-2-sulfonyl chloride, which serves as a versatile derivatization reagent for amines, forming stable sulfonamides that are amenable to HPLC analysis. researchgate.net The development of novel reagents like 2-nitrophenylsulfonyl-based compounds further highlights the ongoing innovation in this area for the sensitive detection of amino acids. mdpi.com Given these precedents, this compound represents a promising, yet-to-be-explored candidate for creating new derivatization strategies in LC-MS-based analysis.
Computational Chemistry and Theoretical Investigations
Computational chemistry provides powerful tools to predict and understand the behavior of molecules, guiding experimental research. For this compound and its derivatives, theoretical investigations are crucial for rational drug design, understanding reactivity, and elucidating complex molecular interactions.
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. alrasheedcol.edu.iq It is extensively used in drug discovery to understand how potential drug candidates (ligands) interact with their biological targets, typically proteins or enzymes. tandfonline.comnih.gov For derivatives of this compound, which are often investigated as enzyme inhibitors, docking studies provide critical insights into their mechanism of action. nih.govbue.edu.eg
In a typical docking study, the three-dimensional structure of the target protein is obtained from a repository like the Protein Data Bank (PDB). nih.gov The pyrazole sulfonamide ligand is then placed into the binding site of the protein, and computational algorithms calculate the most likely binding poses and estimate the binding affinity. nih.gov The results reveal key intermolecular interactions, such as:
Hydrogen Bonds: These are crucial for the specificity of ligand binding. For example, the nitrogen atoms of the pyrazole ring or the oxygen atoms of the sulfonamide group can act as hydrogen bond acceptors, interacting with amino acid residues in the target's active site like glutamine or histidine. rsc.org
Hydrophobic Interactions: The phenyl group of the pyrazole scaffold often engages in hydrophobic interactions with nonpolar amino acid residues like leucine, valine, or phenylalanine within the binding pocket. rsc.org
π-π Stacking: The aromatic pyrazole and phenyl rings can form π-π stacking interactions with aromatic amino acid residues such as tryptophan or tyrosine, further stabilizing the ligand-protein complex. nih.gov
These studies have been successfully applied to various pyrazole derivatives targeting enzymes like carbonic anhydrases, kinases, and N-acylethanolamine-hydrolyzing acid amidase (NAAA). nih.govnih.govresearchgate.net The insights gained from docking are instrumental in explaining the observed biological activity and guiding the design of new analogues with improved potency and selectivity. nih.gov
| Pyrazole Derivative Class | Protein Target | Key Interactions Observed | Reference |
|---|---|---|---|
| Pyrazole-based benzene (B151609) sulfonamides | Human Carbonic Anhydrase II (hCAII) | Hydrogen bonding with Gln1092, His1094; Hydrophobic interactions with Phe1131, Leu1198 | rsc.org |
| 1,3,4-thiadiazole-pyrazole hybrids | VEGFR-2 | Hydrogen bond interactions with active site amino acids | nih.gov |
| Pyrazole-carboxamides with sulfonamide moiety | Human Carbonic Anhydrase I & II (hCA I & II) | Interactions with the zinc-binding group in the active site | nih.gov |
| Pyrazole azabicyclo[3.2.1]octane sulfonamides | N-Acylethanolamine-hydrolyzing acid amidase (NAAA) | Binding within the catalytic triad (B1167595) (Cys126, Arg142, Asp145) | nih.gov |
Structure-Activity Relationship (SAR) studies are a cornerstone of medicinal chemistry, exploring how modifications to a compound's chemical structure affect its biological activity. nih.gov For pyrazole-based compounds, including sulfonamides derived from this compound, SAR provides a systematic framework for optimizing lead compounds into potent and selective drug candidates. nih.govnih.govnih.gov
The process involves the iterative design, synthesis, and biological testing of a series of related compounds (analogues). nih.gov By systematically altering different parts of the molecule, researchers can identify which functional groups and structural features are essential for activity (the pharmacophore) and which can be modified to improve properties like potency, selectivity, or pharmacokinetic profiles. nih.gov
Key regions of the 1-phenyl-1H-pyrazole-5-sulfonamide scaffold that are typically explored in SAR studies include:
The Pyrazole Ring: Substituents on the pyrazole ring can be varied to probe steric and electronic requirements of the target's binding pocket. For example, introducing small alkyl groups or other heteroaromatic rings can significantly impact inhibitory potency. nih.govacs.org
The Phenyl Group: Modifications to the N-phenyl ring, such as adding electron-withdrawing or electron-donating groups at different positions, can influence binding affinity and physicochemical properties. researchgate.net
The Sulfonamide Linker: The sulfonamide group itself is often crucial for interacting with key residues or metal ions (e.g., the zinc ion in carbonic anhydrases). nih.gov The amine portion of the sulfonamide is a common point of diversification, where various aliphatic or aromatic groups are introduced to explore different regions of the binding site. ias.ac.in
A notable example is the development of pyrazole azabicyclo[3.2.1]octane sulfonamides as NAAA inhibitors. nih.govnih.gov An initial hit compound was systematically modified, leading to the discovery that extending the size of an alkyl group at position 5 of the pyrazole ring enhanced potency. nih.gov This rational, SAR-driven approach ultimately led to the identification of a lead compound with low nanomolar inhibitory activity and a superior pharmacological profile. nih.govnih.govacs.org
| Structural Modification | Observed Effect on Activity | Target Class | Reference |
|---|---|---|---|
| Introduction of fluorine and hydroxyl groups on the phenyl ring | Increased inhibitory activity | Carbonic Anhydrases | rsc.org |
| Extension of alkyl chain at pyrazole C5 position (e.g., from methyl to n-propyl) | 3-fold increase in potency | NAAA Inhibitors | nih.gov |
| Capping the sulfonamide group | Improved CNS penetration | Trypanosoma brucei N-Myristoyltransferase Inhibitors | acs.org |
| Hybridization with benzothiophene (B83047) moiety | Potent dual COX-2/5-LOX inhibition | COX/LOX Inhibitors | nih.gov |
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are invaluable for investigating the electronic structure, stability, and reactivity of molecules at the atomic level. dntb.gov.uawuxiapptec.com For pyrazole derivatives, these theoretical methods are frequently used to study the phenomenon of tautomerism and to understand chemical reactivity. nih.govresearchgate.net
Tautomerism in Pyrazoles: Pyrazole rings can exist in different tautomeric forms, which are isomers that readily interconvert, most commonly through the migration of a proton. The relative stability of these tautomers is influenced by the nature and position of substituents on the ring. nih.gov Quantum chemical calculations can predict the energies of different tautomers, thereby determining the most stable form under various conditions (e.g., in the gas phase or in different solvents). researchgate.net
Studies have shown that electron-donating groups (like -NH₂ or -OH) tend to favor one tautomeric form, while electron-withdrawing groups (like -CHO or -COOH) stabilize the other. nih.gov DFT calculations, using functionals like B3LYP with appropriate basis sets (e.g., 6-311++G(d,p)), can accurately compute the energy differences between tautomers, providing results that are often in good agreement with experimental data from techniques like NMR spectroscopy. nih.govresearchgate.net
Reactivity of Sulfonyl Chlorides: Quantum chemical calculations can also elucidate the reactivity of the sulfonyl chloride functional group. DFT studies on arenesulfonyl chlorides have investigated the mechanism of nucleophilic substitution reactions. dntb.gov.ua These calculations can map the reaction pathway, identify the transition state, and calculate the activation energy. Such studies have shown that these reactions can proceed via different mechanisms, such as a single transition state Sₙ2 mechanism or an addition-elimination mechanism, depending on the nucleophile and reaction conditions. dntb.gov.ua This fundamental understanding of reactivity is crucial for predicting how this compound will behave in synthetic reactions, such as in the formation of sulfonamide derivatives or its use as a derivatization reagent. researchgate.netmdpi.com
Material Science Applications (e.g., Optoelectronic Properties of Pyrazole-based Oligoamides)
The unique electronic and photophysical properties of the pyrazole ring have made it an attractive building block for advanced materials. ias.ac.in Pyrazole-containing polymers, particularly oligoamides, have been synthesized and investigated for their potential in material science, especially in the field of optoelectronics. yyu.edu.trnih.govnih.gov These materials often exhibit semiconducting and favorable optical properties, making them candidates for use in devices like solar cells, organic light-emitting diodes (OLEDs), and sensors. researchgate.netrsc.org
Research in this area has focused on synthesizing novel conjugated polymers and oligomers where the pyrazole ring is incorporated into the main chain. For example, a pyrazole-based oligoamide was prepared by reacting pyrazole-3,4-dicarbonyl dichloride with an aromatic diamine like 2,3-diaminopyridine (B105623) or p-phenylenediamine. yyu.edu.trnih.gov The resulting materials are characterized to determine their structural, morphological, and, most importantly, optical properties.
Key properties investigated for these pyrazole-based materials include:
Optical Band Gap (E_g): This is a critical parameter for semiconductor materials. The optical band gap is determined from UV-vis spectroscopy data. yyu.edu.tr Studies on pyrazole-based oligoamide thin films have reported low E_g values (e.g., in the range of 1.4 to 1.9 eV), which is a desirable characteristic for applications in photovoltaics and other optoelectronic devices. yyu.edu.trnih.gov
Photoluminescence: The conjugated π-electron system of the pyrazole ring can impart photoluminescent properties to the polymers, which is essential for applications in OLEDs and fluorescent sensors. ias.ac.in
Surface Morphology: The surface properties of thin films prepared from these materials are often studied using Atomic Force Microscopy (AFM). Smooth, homogeneous surfaces with low roughness are generally preferred for device fabrication. yyu.edu.trnih.gov
Thermal Stability: The thermal stability of these polymers is assessed using thermogravimetric analysis (TGA) to ensure they can withstand the operating temperatures of electronic devices. ias.ac.in
The combination of high thermal stability, processability into thin films, and tunable optoelectronic properties makes pyrazole-based oligoamides and other polymers a promising class of materials for future electronic and photonic technologies. ias.ac.inmdpi.com
Q & A
Q. What are the optimal synthetic routes for preparing 1-phenyl-1H-pyrazole-5-sulfonyl chloride, and how can reaction purity be assessed?
Methodological Answer:
- Synthesis:
- Use pyrazole derivatives (e.g., 1-phenyl-1H-pyrazole) as starting materials. Sulfonyl chloride groups can be introduced via chlorosulfonation using chlorosulfonic acid or via thiol intermediates oxidized with Cl₂ or SO₂Cl₂ .
- For analogous compounds like 5-methyl-1-phenyl-1H-pyrazole-4-sulfonyl chloride, sulfonylation with POCl₃ under reflux has been reported .
- Purity Assessment:
Q. How should researchers handle and store this compound to ensure stability?
Methodological Answer:
- Handling:
- Storage:
Advanced Research Questions
Q. How can crystallographic data resolve structural ambiguities in sulfonyl chloride derivatives?
Methodological Answer:
- Data Collection:
- Software Tools:
Table 1: Key Crystallographic Parameters for Pyrazole Derivatives
| Compound | Space Group | R-factor (%) | Refinement Software | Reference |
|---|---|---|---|---|
| 5-Chloro-1-phenyl-1H-pyrazole | P2₁/c | 3.2 | SHELXL-97 | |
| Ethyl 1-methyl-5-phenyl-1H-pyrazole-3-carboxylate | P 1 | 4.1 | SHELXTL |
Q. How can spectroscopic and computational methods reconcile contradictory reactivity data?
Methodological Answer:
- Experimental Techniques:
- FT-IR identifies reactive sites (e.g., S=O stretching at ~1350-1150 cm⁻¹).
- DFT Calculations (e.g., Gaussian 09) model electrophilic reactivity at the sulfonyl chloride group, explaining discrepancies in nucleophilic substitution rates .
- Case Study:
- For 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid, combined XRD and DFT revealed steric effects from the phenyl group that reduce sulfonyl chloride reactivity .
Q. What strategies mitigate side reactions during sulfonamide synthesis using this reagent?
Methodological Answer:
- Optimization Steps:
Data Contradiction Analysis
Q. Why do reported melting points for similar sulfonyl chlorides vary significantly?
Methodological Answer:
- Root Causes:
- Resolution:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
